4-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide
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Overview
Description
4-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can enhance efficiency and reduce the risk of human error .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, influencing the activity of these targets. Additionally, the compound’s aromatic rings can engage in π-π interactions with other aromatic systems, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate .
- 4-(4-fluoro-phenylazo)-3-methyl-4H-isoxazol-5-one .
- 4-(3-acetyl-phenylazo)-3-methyl-4H-isoxazol-5-one .
Uniqueness
4-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide is unique due to its specific substituents, which confer distinct electronic and steric properties. The presence of the bromo and tert-butyl groups enhances its stability and reactivity compared to other azo compounds .
Properties
Molecular Formula |
C20H26BrN3O3S |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
4-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C20H26BrN3O3S/c1-6-24(7-2)28(26,27)16-10-8-15(9-11-16)22-23-18-13-14(20(3,4)5)12-17(21)19(18)25/h8-13,25H,6-7H2,1-5H3 |
InChI Key |
YEZAUNURENALBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(C(=CC(=C2)C(C)(C)C)Br)O |
Origin of Product |
United States |
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